REACTION_SMILES
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[CH2:22]([OH:23])[CH2:24][CH3:25].[CH2:9]1[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]1.[CH3:15][S:16][S:17][CH3:18].[ClH:19].[OH2:21].[OH:1][c:2]1[cH:3][cH:4][c:5]([Cl:6])[cH:7][cH:8]1.[Zr:20]>>[OH:1][c:2]1[cH:3][cH:4][c:5]([Cl:6])[cH:7][c:8]1[S:16][CH3:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCCCC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSSC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(Cl)cc1
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Name
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[Zr]
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Zr]
|
Name
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|
Type
|
product
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Smiles
|
CSc1cc(Cl)ccc1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |